![molecular formula C21H21N3O2 B2746340 N-[5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基]-5,6,7,8-四氢萘-2-甲酰胺 CAS No. 891112-95-1](/img/structure/B2746340.png)
N-[5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基]-5,6,7,8-四氢萘-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. The oxadiazole ring and the carboxamide group in the compound are likely to be involved in its chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the structure of the compound .科学研究应用
抗抑郁和抗惊厥活性
包括恶二唑衍生物在内的化合物在抗抑郁和抗惊厥活性领域已显示出有希望的结果。例如,与恶二唑衍生物相关的某些化合物显示出优于丙咪嗪的抗抑郁活性,并具有显著的抗惊厥作用,表明其在这些领域的潜在治疗应用(Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009)。
抗分枝杆菌活性
恶二唑衍生物已被研究其抗分枝杆菌特性。一些化合物表现出与利福平等或优于利福平的活性,证明了它们作为新型抗分枝杆菌剂的潜力(Goněc 等,2016)。
5-HT7 受体激动剂
对 N-(1,2,3,4-四氢萘-1-基)-4-芳基-1-哌嗪烷基酰胺(一类与恶二唑结构相关的化合物)的研究提供了它们作为 5-HT7 受体激动剂的潜力的见解。这些化合物显示出很高的亲和力和选择性,这可能对神经和精神疾病产生影响(Leopoldo 等,2007)。
抗癌评估
恶二唑衍生物已被评估其抗癌特性。研究发现,该类中的某些化合物对包括乳腺癌在内的各种癌细胞系显示出有希望的活性,表明它们作为抗癌剂的潜力(Salahuddin 等,2014)。
抗菌剂
对吡唑-5-酮衍生物(与恶二唑结构相似)的研究揭示了有希望的抗菌特性,特别是对金黄色葡萄球菌和枯草芽孢杆菌等病原体。这些发现表明在开发新的抗菌药物中具有潜在的应用(Palkar 等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-10-18(14(2)11-13)20-23-24-21(26-20)22-19(25)17-9-8-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLSLYAEWYKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。